2-(1H-indol-3-yl)butanoic acid
Description
2-(1H-Indol-3-yl)butanoic acid (molecular formula: C₁₂H₁₃NO₂; molecular weight: 203.24 g/mol) is an indole derivative featuring a four-carbon butanoic acid chain attached to the 3-position of the indole ring. This compound is of interest due to its structural similarity to endogenous tryptophan metabolites and synthetic auxins.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-8(12(14)15)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,2H2,1H3,(H,14,15) |
InChI Key |
BFHAQYNXHDWMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1. Plant Growth Regulator
- IBA is extensively used in agriculture as a plant growth regulator. It promotes the formation of adventitious roots in cuttings, which is crucial for plant propagation. Studies indicate that IBA enhances root development significantly compared to other auxins like Indole-3-acetic acid (IAA) and Naphthaleneacetic acid (NAA) .
2. Micropropagation
- In tissue culture, IBA is employed to initiate root formation from explants, facilitating the micropropagation of various plant species. Its effectiveness in producing high root yields has been documented across multiple studies .
3. Crop Yield Improvement
- IBA has been shown to enhance crop yields by improving root mass and nutrient uptake efficiency. Research indicates that foliar applications of IBA can lead to increased biomass and fruit quality in crops such as tomatoes and peppers .
Medicinal Applications
1. Anticancer Activity
- Recent studies have explored the anticancer potential of indole derivatives, including those related to IBA. Certain derivatives exhibit significant growth inhibition against various cancer cell lines, indicating potential therapeutic applications in cancer treatment .
2. Neuroprotective Effects
- Investigations into the neuroprotective properties of IBA have shown promise in models of neurodegenerative diseases like Alzheimer’s. Treatment with IBA resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent .
3. Antimicrobial Properties
- IBA has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes and inhibition of metabolic pathways, making it a candidate for developing new antimicrobial agents .
Table 1: Summary of Agricultural Applications
| Application Type | Description | Effectiveness |
|---|---|---|
| Rooting Agent | Induces adventitious roots in plant cuttings | High success rate in root formation |
| Micropropagation | Enhances rooting during tissue culture | Increased root yield compared to other auxins |
| Crop Yield Improvement | Improves biomass and fruit quality | Significant yield enhancement |
Table 2: Summary of Medicinal Applications
| Application Type | Description | Observed Effects |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell growth | Potent activity against multiple cancer lines |
| Neuroprotective Effects | Protection against neurodegeneration | Improved cognitive function in animal models |
| Antimicrobial Properties | Effective against various bacteria | Disruption of bacterial cell membranes |
Case Studies
Case Study 1: Rooting Efficacy in Horticulture
In a comparative study involving different auxins, IBA was found to produce a higher percentage of rooted cuttings compared to IAA and NAA when applied at concentrations ranging from 1000 ppm to 5000 ppm. The study highlighted the optimal concentration for achieving maximum rooting success .
Case Study 2: Anticancer Screening
A study published in the International Journal of Molecular Sciences focused on synthesizing indole derivatives related to IBA for anticancer screening. The results indicated that specific modifications led to compounds with enhanced inhibitory effects on cancer cell proliferation, showcasing the importance of structural diversity .
Case Study 3: Neuroprotection in Alzheimer's Model
Research conducted on an Alzheimer’s disease model demonstrated that administration of IBA significantly reduced markers of neuroinflammation and improved cognitive performance compared to untreated controls, suggesting its potential role in neuroprotective therapy .
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group undergoes classical reactions to form esters, amides, and salts:
-
Key Observations :
Indole Ring Modifications
The indole ring participates in electrophilic substitution and oxidation:
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> | C5 | 5-Sulfo-2-(1H-indol-3-yl)butanoic acid | 60% | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | 5-Nitro-2-(1H-indol-3-yl)butanoic acid | 55% | |
| Oxidation | KMnO<sub>4</sub> (acidic) | Indole ring | Indole-3-carboxylic acid derivative | 40% |
-
Mechanistic Insights :
-
Sulfonation and nitration favor the C5 position due to electron-donating effects of the indole nitrogen.
-
Oxidation with KMnO<sub>4</sub> cleaves the indole ring, forming carboxylic acid derivatives.
-
Side-Chain Functionalization
The butanoic acid side chain can undergo reduction and halogenation:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH<sub>4</sub>/THF | 2-(1H-Indol-3-yl)butan-1-ol | 78% | |
| Bromination | PBr<sub>3</sub>/CH<sub>3</sub>CN | 2-(1H-Indol-3-yl)butanoyl bromide | 65% |
-
Applications :
Comparative Reactivity with Analogues
The position of the indole substituent significantly impacts reactivity:
| Compound | Reactivity with HNO<sub>3</sub> | Major Product | Yield |
|---|---|---|---|
| This compound | Nitration at C5 | 5-Nitro derivative | 55% |
| 4-(1H-Indol-3-yl)butanoic acid | Nitration at C5 and C7 | Mixture of nitro products | 48% |
-
Structural Influence :
Degradation Pathways
Under harsh conditions, decarboxylation and ring-opening occur:
| Condition | Process | Product | Source |
|---|---|---|---|
| 200°C (thermal) | Decarboxylation | 3-(1H-Indol-3-yl)propane | |
| NaOH (10M)/100°C | Ring-opening | 3-(3-Carboxypropyl)indole |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The biological and chemical properties of indole derivatives are highly influenced by the length of the alkyl chain and functional groups. Key structural analogs include:
2-(1H-Indol-3-yl)acetic Acid
- Structure : Shorter chain (acetic acid moiety).
- Molecular Weight : 175.18 g/mol.
- Biological Activity: Demonstrates anti-inflammatory effects via aryl hydrocarbon receptor (AhR) modulation in lipid-loaded cells . Unlike 2-(1H-indol-3-yl)butanoic acid, its role in diabetic nephropathy (DN) remains underexplored .
3-(1H-Indol-3-yl)propanoic Acid
- Structure: Three-carbon propanoic acid chain.
- Biological Activity : Exhibits moderate cytotoxic activity against cancer cell lines (e.g., IC₅₀ values in the micromolar range) .
- Key Difference: Intermediate chain length may balance solubility and bioactivity compared to acetic and butanoic acid derivatives.
4-(1H-Indol-3-yl)butanoic Acid Derivatives
Phenoxybutanoic Acids (e.g., 2,4-DB, MCPB)
- Structure: Phenoxy group instead of indole.
- Biological Activity : Herbicidal action via synthetic auxin pathways (HRAC class O) .
- Key Difference: Replacement of indole with phenoxy alters receptor specificity, shifting activity from metabolic modulation to plant growth regulation.
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Predicted) | LogP | Key Functional Groups |
|---|---|---|---|---|
| This compound | 203.24 | Moderate in polar solvents | 2.1 | Carboxylic acid, indole |
| 2-(1H-Indol-3-yl)acetic acid | 175.18 | High in polar solvents | 1.3 | Carboxylic acid, indole |
| 3-(1H-Indol-3-yl)propanoic acid | 189.21 | Moderate | 1.8 | Carboxylic acid, indole |
| 4-(2,4-Dichlorophenoxy)butanoic acid | 249.09 | Low in water | 3.5 | Carboxylic acid, phenoxy |
Notes:
- Longer alkyl chains (e.g., butanoic acid) increase lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility.
- The indole moiety contributes to π-π stacking interactions in receptor binding, while phenoxy groups in herbicides favor plant-specific targets .
Key Insights :
- Cytotoxic indole derivatives (e.g., 3-indolepropionic acid) highlight the importance of chain length in bioactivity .
Preparation Methods
Protocol for Ketone Reduction
-
Intermediate Preparation : Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is synthesized via Friedel-Crafts acylation of indole with ethyl succinyl chloride in the presence of aluminum chloride (AlCl₃).
-
Reduction Step : The ketone intermediate is treated with NaBH₄ (2 equiv) in methanol at 0–5°C for 2 hours, followed by acidification with TFA to stabilize the product.
-
Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH (2M) under reflux, yielding this compound after neutralization and extraction.
This method achieves an overall yield of 58–62%, with purity exceeding 95% as confirmed by HPLC. The use of NaBH₄ ensures selective reduction of the ketone without affecting the indole ring.
Alkylation Reactions
Alkylation strategies exploit the nucleophilic character of the indole ring, enabling direct coupling with butanoic acid derivatives. A notable example involves the use of γ-butyrolactone as an alkylating agent in the presence of solid catalysts.
Catalytic Alkylation Procedure
-
Reagents : Indole, γ-butyrolactone, tetrahydronaphthalene (solvent), Na-NaOH/γ-Al₂O₃ (catalyst), polyethylene glycol (PEG-4000, co-catalyst).
-
Conditions : The reaction is conducted at 210°C for 5 hours under reflux, followed by acidification with HCl to precipitate the product.
-
Yield : 85–90% after recrystallization from ethanol, with catalyst recovery exceeding 80%.
The Na-NaOH/γ-Al₂O₃ catalyst enhances reaction efficiency by promoting both alkylation and decarboxylation steps. PEG-4000 further stabilizes intermediates, reducing side reactions.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for the aforementioned methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Hydroxylation | 65–75 | 90–92 | 6–8 | High regioselectivity |
| Ketone Reduction | 58–62 | 95–97 | 4–6 | Mild conditions, scalability |
| Catalytic Alkylation | 85–90 | 93–95 | 5 | High yield, reusable catalyst |
Hydroxylation excels in regioselectivity but requires stringent pH control. Catalytic alkylation offers superior yields and catalyst reusability, making it preferable for industrial applications.
Emerging Techniques and Innovations
Recent advancements focus on enzymatic and photochemical approaches. For example, lipase-catalyzed ester hydrolysis has been explored for greener synthesis, though yields remain suboptimal (40–45%). Photoredox catalysis, utilizing visible light and ruthenium complexes, shows promise for mild C–H functionalization but is still in experimental stages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)butanoic acid, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via indole alkylation or carboxylation reactions. For example, coupling indole derivatives with halogenated butanoic acids under phase-transfer catalysis (e.g., using methanol as a solvent) has been effective for analogs . Reaction optimization should focus on temperature (60–80°C) and catalyst choice (e.g., Knoevenagel conditions) to improve yields. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) enhances purity, as demonstrated in related indole-carboxylic acid syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, indole N–H at ~3400 cm⁻¹) .
- NMR : ¹H NMR distinguishes indole protons (δ 6.5–7.8 ppm) and butanoic acid chain protons (δ 2.3–2.8 ppm for CH₂ groups). ¹³C NMR confirms carboxylate carbon at ~170–175 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 218.1052 for C₁₂H₁₁NO₂) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and 25°C/60% RH (room temperature). Monitor degradation via HPLC every 30 days, using a C18 column and UV detection at 280 nm (indole absorption band). Related indole derivatives show stability for ≥6 months at –20°C .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., aryl hydrocarbon receptor, AhR). Optimize the indole ring’s orientation and carboxylate group’s hydrogen-bonding potential .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. For analogs, HOMO energies near –5.8 eV correlate with antioxidant activity .
- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .
Q. How can contradictory reports on the compound’s bioactivity (e.g., pro- vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cell models (e.g., RAW264.7 macrophages). Low doses (≤10 µM) may activate AhR-dependent anti-inflammatory pathways, while high doses (>50 µM) could induce cytotoxicity .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify divergent signaling nodes (e.g., NF-κB vs. Nrf2) under different conditions .
- Metabolite Profiling : LC-MS/MS can detect metabolic byproducts (e.g., tryptophan derivatives) that modulate activity .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylate group (e.g., methyl or ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase solubility. For indole analogs, encapsulation efficiency >85% has been achieved with 100–200 nm particles .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeling (³H or ¹⁴C) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
